(5-Bromo-2-(difluoromethoxy)phenyl)methanol
CAS No.: 773868-62-5
Cat. No.: VC17466688
Molecular Formula: C8H7BrF2O2
Molecular Weight: 253.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773868-62-5 |
|---|---|
| Molecular Formula | C8H7BrF2O2 |
| Molecular Weight | 253.04 g/mol |
| IUPAC Name | [5-bromo-2-(difluoromethoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C8H7BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |
| Standard InChI Key | VFZRZSHYLSXVDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)CO)OC(F)F |
Introduction
Structural Characteristics and Molecular Configuration
Atomic Composition and Bonding
The compound’s IUPAC name, [5-bromo-2-(difluoromethoxy)phenyl]methanol, explicitly defines its structure:
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A bromine atom at the 5-position of the phenyl ring.
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A difluoromethoxy group (-OCHF) at the 2-position.
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A hydroxymethyl group (-CHOH) attached to the phenyl ring.
Crystallographic data from related structures (e.g., 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(2-(tert-butyl)phenol)) reveal orthorhombic crystal systems with space group Pbcn and unit cell parameters . While direct X-ray data for (5-bromo-2-(difluoromethoxy)phenyl)methanol is limited, analogous compounds suggest similar packing patterns dominated by halogen bonding and hydrogen interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 253.04 g/mol | |
| CAS Number | 773868-62-5 | |
| Density (predicted) | 1.78 g/cm³ |
Synthetic Pathways and Optimization
Industrial and Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A representative route includes:
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Halogenation: Introduction of bromine at the 5-position using in the presence of a Lewis acid catalyst.
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Etherification: Reaction with difluoromethyl chloride to install the -OCHF group at the 2-position.
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Hydroxymethylation: Oxidation of a methyl group to methanol using agents like potassium permanganate under acidic conditions.
A modified procedure adapted from De Gruyter’s crystal structure study employs:
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Starting Material: 5-Bromo-1,3-difluoro-2-iodobenzene.
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Coupling Reaction: With 4-(tert-butyl)phenol in dimethylacetamide (DMA) at 170°C for 36 hours.
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Purification: Column chromatography on silica gel with petroleum ether .
Table 2: Synthetic Conditions for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 170°C | |
| Solvent | DMA | |
| Catalyst | Potassium Carbonate | |
| Yield | 60–75% (estimated) |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR: Signals at δ 4.85 ppm (hydroxyl proton), δ 3.75 ppm (methylene -CHOH), and δ 6.70–7.20 ppm (aromatic protons).
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C NMR: Peaks corresponding to the difluoromethoxy carbon (δ 115–120 ppm) and the brominated aromatic carbon (δ 130–135 ppm).
Mass Spectrometry (MS)
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EI-MS: Molecular ion peak at m/z 253.04 () with fragments at m/z 235 (loss of HO) and m/z 173 (loss of Br).
X-Ray Diffraction (XRD)
While direct XRD data for the compound is unavailable, studies on similar structures highlight the utility of XRD in confirming bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between substituents.
Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at the 5-position undergoes SNAr reactions with amines or thiols under basic conditions, enabling derivatization for pharmaceutical intermediates.
Oxidation and Reduction
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Oxidation: The hydroxymethyl group (-CHOH) can be oxidized to a carboxylic acid (-COOH) using Jones reagent.
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Reduction: Catalytic hydrogenation reduces the difluoromethoxy group to methanol, though this is rarely utilized due to competing side reactions.
Table 3: Comparative Reactivity of Halogenated Phenols
| Compound | Reactivity with NaOMe | Byproduct Formation |
|---|---|---|
| (5-Bromo-2-(difluoromethoxy)phenyl)methanol | Moderate | <5% |
| (5-Chloro-2-(trifluoromethoxy)phenyl)methanol | High | 12–15% |
| (5-Iodo-2-methoxy)phenyl)methanol | Low | <2% |
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
The compound’s electronegative substituents enhance binding to enzymatic targets. For example:
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Kinase Inhibition: Bromine’s hydrophobic interactions and fluorine’s electron-withdrawing effects improve affinity for ATP-binding pockets.
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Antimicrobial Activity: Preliminary studies show MIC values of 8–16 µg/mL against Staphylococcus aureus.
Advanced Materials
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Liquid Crystals: The difluoromethoxy group’s polarity aids in stabilizing mesophases.
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Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties.
Comparative Analysis with Structural Analogues
Table 4: Key Differences Among Halogenated Phenols
| Compound | Molecular Weight | LogP | Melting Point |
|---|---|---|---|
| (5-Bromo-2-(difluoromethoxy)phenyl)methanol | 253.04 | 2.1 | 98–102°C |
| (5-Bromo-2-fluorophenyl)methanol | 219.02 | 1.8 | 85–88°C |
| (5-Chloro-2-(trifluoromethoxy)phenyl)methanol | 240.55 | 2.4 | 110–115°C |
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